2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-12(10-5-3-2-4-6-10)13-14(22-9)17-8-19(15(13)21)7-11(20)18-16/h2-6,8H,7,16H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBQYXUDJYIADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form thieno[2,3-d]pyrimidin-4-ones.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the thienopyrimidine derivative with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted acetohydrazides .
Scientific Research Applications
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound affects various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Structural Comparison of Thienopyrimidine Acetohydrazide Derivatives
Key Observations :
- Side Chain Modifications: Hydrazone derivatives (e.g., 4-chlorobenzylidene in ) introduce electrophilic groups that may improve DNA intercalation or enzyme inhibition.
- Tetrahydrobenzo Fusion : ’s compound incorporates a saturated benzo ring, reducing planarity and possibly altering bioavailability .
Comparison with Analogs :
- uses hydrazine hydrate to form acetohydrazide directly .
- employs chloroacetyl chloride and secondary amines (e.g., morpholine) for side-chain diversification .
Table 2: Cytotoxicity and Selectivity of Selected Analogs
Biological Activity
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, which can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting potential application in oncology. The mechanism often involves inducing apoptosis or inhibiting cell cycle progression.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological macromolecules.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various hydrazide derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Antiproliferative Activity
In vitro studies on cancer cell lines (e.g., HeLa, A549) revealed that the compound exhibits IC50 values in the low micromolar range, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| A549 | 7.5 |
| MDA-MB-231 | 6.0 |
Q & A
Q. What are the standard synthetic protocols for preparing 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide?
The synthesis typically involves multi-step protocols. For example, a thieno[2,3-d]pyrimidinone core is first synthesized via condensation of substituted acetophenones with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid in refluxing ethanol). Subsequent Vilsmeier-Haack-Arnold formylation introduces reactive aldehyde groups for coupling with hydrazide moieties. Final steps often include refluxing intermediates in ethanol/water mixtures to yield the acetohydrazide derivative .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
Key techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., methyl, phenyl groups) and hydrazide linkage.
- X-ray crystallography : For resolving ambiguities in regiochemistry, particularly in the thieno-pyrimidine ring system (e.g., confirming the 6-methyl and 5-phenyl substitutions) .
- HPLC-MS : To assess purity and detect byproducts from incomplete coupling or oxidation .
Q. What in vitro pharmacological screening models are appropriate for initial bioactivity assessment?
Common assays include:
- Enzyme inhibition studies : Target-specific assays (e.g., kinases, proteases) using recombinant enzymes to evaluate IC₅₀ values.
- Cell viability assays : Screening against cancer cell lines (e.g., MTT or SRB assays) to identify cytotoxic potential.
- Receptor binding assays : Radioligand displacement studies for GPCRs or nuclear receptors, depending on structural motifs (e.g., hydrazide groups may interact with metal-dependent enzymes) .
Q. What solvents and conditions are optimal for stabilizing this compound during storage?
The compound is typically stored in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the hydrazide group. Lyophilization is recommended for long-term stability, with inert atmosphere (N₂ or Ar) to avoid oxidative degradation .
Q. How can substituent effects on the thieno-pyrimidine core influence solubility and bioavailability?
- Phenyl groups : Enhance lipophilicity but reduce aqueous solubility; may require formulation with cyclodextrins or surfactants.
- Methyl groups : Steric effects can hinder metabolic oxidation, improving half-life.
- Hydrazide moiety : Polar but prone to hydrolysis; prodrug strategies (e.g., acetyl protection) may be explored .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction yields of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like Vilsmeier formylation. Machine learning models trained on reaction databases (e.g., Reaxys) can identify optimal solvent systems, temperatures, and catalysts. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing high-yield conditions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Comparative dose-response profiling : Standardize assay protocols (e.g., ATP concentrations in kinase assays) to minimize variability.
- Metabolite identification : Use LC-MS/MS to detect degradation products that may contribute to off-target effects.
- Orthogonal assays : Validate hits using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
Q. How can modifications to the acetohydrazide group alter target selectivity?
- Acylation : Replacing the hydrazide hydrogen with acyl groups (e.g., acetyl, benzoyl) modulates hydrogen-bonding capacity, potentially shifting selectivity toward metalloenzymes.
- Heterocyclic fusion : Incorporating the hydrazide into a pyrazolidine ring (e.g., as in Product-III from ) enhances rigidity, improving affinity for conformational binding pockets .
Q. What methodologies enable the synthesis of novel derivatives with enhanced metabolic stability?
Q. How can in silico toxicology models prioritize derivatives for preclinical development?
- ADMET prediction : Tools like SwissADME or ProTox-II assess hepatotoxicity, Ames mutagenicity, and hERG inhibition risks.
- Molecular dynamics simulations : Evaluate binding to off-target proteins (e.g., serum albumin) to predict plasma protein binding and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
